![molecular formula C5H7BrN2O B2905109 4-bromo-3-methoxy-1-methyl-1H-pyrazole CAS No. 1350323-85-1](/img/structure/B2905109.png)
4-bromo-3-methoxy-1-methyl-1H-pyrazole
Overview
Description
“4-bromo-3-methoxy-1-methyl-1H-pyrazole” is a chemical compound used as a pharmaceutical intermediate . It is part of the pyrazole family, which are heterocyclic aromatic organic compounds composed of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A common method for O-alkylation, such as the transformation of the OH group into a more stable OMe group, involves the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in an alkaline medium .Molecular Structure Analysis
The molecular formula of “4-bromo-3-methoxy-1-methyl-1H-pyrazole” is C5H7BrN2O . It has a molecular weight of 191.026 . The structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Scientific Research Applications
Starting Material for Synthesis of 1,4’-Bipyrazoles
4-Bromo-3-methoxy-1-methyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in organic chemistry and have a wide range of applications.
Preparation of Solid Hexacoordinate Complexes
This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields including catalysis and materials science.
Synthesis of Various Pharmaceutical Compounds
4-Bromo-3-methoxy-1-methyl-1H-pyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and therapies.
Synthesis of Biologically Active Chemicals
Pyrazoles, including 4-bromo-3-methoxy-1-methyl-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry and drug discovery.
Reactions in Various Media
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in reactions in various media . This includes reactions under different conditions and in different solvents, expanding the range of possible chemical transformations.
Functionalization via Metalation Reactions
Bromo(hetero)arenes, such as 4-bromo-3-methoxy-1-methyl-1H-pyrazole, are valuable starting materials for further functionalization, for instance via metalation reactions . This can lead to the formation of new compounds with potential applications in various fields.
Transition-Metal-Catalyzed Cross Coupling Reactions
This compound can also be used in transition-metal-catalyzed cross coupling reactions . These reactions are fundamental in the synthesis of many complex organic compounds.
Precursor for Condensed Systems Involving a Ring-Oxygen Atom
With an OH- or OR function in ortho-position to the bromo atom, such (hetero)arenes can be considered as potential precursors for condensed systems involving a ring-oxygen atom . This can lead to the synthesis of new heterocyclic compounds.
Mechanism of Action
Target of Action
Similar compounds such as 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase .
Biochemical Pathways
Related compounds have been shown to affect pathways involving oxidative phosphorylation and atp exchange .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to inhibit certain enzymatic activities, which could potentially lead to changes in cellular metabolism .
Action Environment
It’s known that the compound is stable under normal conditions .
properties
IUPAC Name |
4-bromo-3-methoxy-1-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDRYZMVCJXPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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